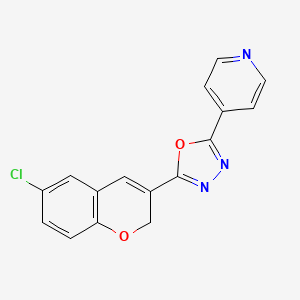
2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that combines structural elements from chromene, pyridine, and oxadiazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Chromene Moiety: The chromene structure can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate alkynes or alkenes under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromene moiety can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives (e.g., esters or acid chlorides) under dehydrating conditions, often using reagents like phosphorus oxychloride or polyphosphoric acid.
Coupling with Pyridine: The final step involves coupling the chromene-oxadiazole intermediate with a pyridine derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring, potentially using reagents like lithium aluminum hydride.
Substitution: The chlorine atom on the chromene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of chromene-oxides or quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted chromene derivatives.
科学研究应用
Chemistry
In chemistry, 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential therapeutic properties:
Antimicrobial Activity: Effective against a range of bacterial and fungal pathogens.
Anticancer Activity: Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity: Reduces inflammation in various in vitro and in vivo models.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which can be useful in pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce cell cycle arrest or apoptosis.
相似化合物的比较
Similar Compounds
2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole: Similar structure but with a pyridin-2-yl group.
2-(6-chloro-2H-chromen-3-yl)-5-(phenyl)-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of pyridin-4-yl.
Uniqueness
The uniqueness of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2-(6-chloro-2H-chromen-3-yl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2/c17-13-1-2-14-11(8-13)7-12(9-21-14)16-20-19-15(22-16)10-3-5-18-6-4-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEAEFDWBSAMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
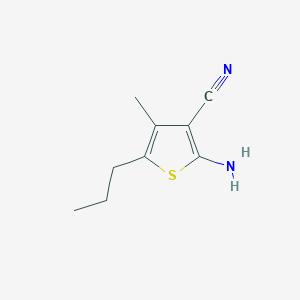
![benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B2706526.png)
![1-(2,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B2706527.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)
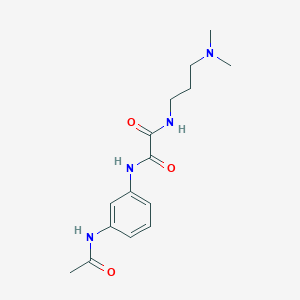
![6-({3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2706531.png)
![3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2706534.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2706535.png)
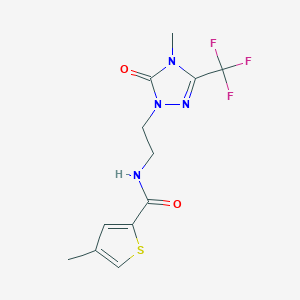
![N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B2706539.png)
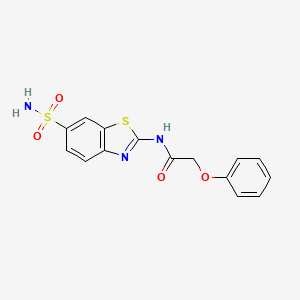
![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)
![2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol](/img/structure/B2706544.png)

